pNP-TMP

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

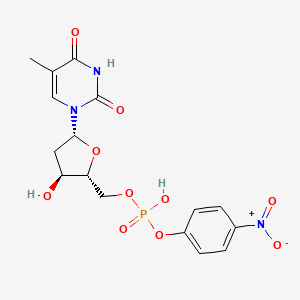

p-Nitrophenyl thymidine 5’-monophosphate is a synthetic compound that mimics natural nucleotides. It is a modified form of thymidine, a building block of DNA, with a nitrophenyl group attached to the 5’ position of the sugar ring. This modification allows for easy detection and quantification, making it a useful tool in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl thymidine 5’-monophosphate typically involves the esterification of thymidine 5’-monophosphate with p-nitrophenol. The reaction is carried out in the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions. The product is then purified using chromatographic techniques .

Industrial Production Methods: Industrial production of p-Nitrophenyl thymidine 5’-monophosphate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is typically obtained as a sodium salt to enhance its solubility and stability .

Análisis De Reacciones Químicas

Types of Reactions: p-Nitrophenyl thymidine 5’-monophosphate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed by phosphodiesterases to release thymidine 5’-monophosphate and p-nitrophenol.

Substitution: The nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in aqueous solutions at neutral or slightly alkaline pH.

Substitution: Requires the presence of nucleophiles such as amines or thiols in an organic solvent.

Major Products:

Hydrolysis: Thymidine 5’-monophosphate and p-nitrophenol.

Substitution: Various substituted thymidine monophosphate derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Structural Characteristics

pNP-TMP is characterized by the following structural features:

- Chemical Formula : C10H12N2O5P

- Molecular Weight : 283.19 g/mol

- Functional Groups : Contains a p-nitrophenyl group and a phosphate group.

These features contribute to its function as a substrate in enzymatic reactions, particularly those involving phosphodiesterases and ribonucleases.

Substrate for Enzymatic Reactions

This compound is primarily utilized as a substrate in enzymatic assays. Its hydrolysis leads to the release of p-nitrophenol, which can be quantitatively measured due to its colorimetric properties. This property makes it particularly useful for studying enzyme kinetics and mechanisms.

Key Reactions

- Hydrolysis by Phosphodiesterases : this compound undergoes hydrolysis catalyzed by phosphodiesterases, allowing researchers to study enzyme activity and inhibition.

- Ribonuclease Activity : It serves as a substrate for ribonucleases, providing insights into RNA metabolism.

Case Studies

- Inhibition Studies on Autotaxin : Research demonstrated that various inhibitors could significantly inhibit the hydrolysis of this compound by autotaxin, with implications for cancer therapy .

- NPP1 Inhibition Characterization : A study showed that nonhydrolyzable ATP analogs could inhibit the hydrolysis of this compound by NPP1, highlighting its role in studying nucleotide pyrophosphatase activity .

Targeting Cancer Therapies

This compound has been explored as a potential tool in drug discovery aimed at targeting ectonucleotide pyrophosphatase/phosphodiesterase-1 (NPP1), which is implicated in various diseases including cancer and diabetes. The compound's ability to act as a substrate allows for the identification of selective inhibitors that can modulate NPP1 activity.

Chemiluminescent Probes

Recent advancements have led to the development of chemiluminescent probes based on this compound for sensitive detection of ENPP-1 activity. These probes offer enhanced selectivity and sensitivity compared to traditional colorimetric methods .

Comparative Analysis of Probes

| Probe Type | Detection Method | Sensitivity Level | Selectivity |

|---|---|---|---|

| TMP-pNP | Colorimetric | Moderate | Low |

| CL-ENPP-1 | Chemiluminescent | High | High |

Mechanistic Insights

Studies have shown that this compound can provide insights into the mechanisms of action for various enzymes involved in nucleotide metabolism. For instance, its hydrolysis can be inhibited by nucleoside monophosphates, shedding light on enzyme proofreading mechanisms .

Disease Association Research

The compound has been linked to studies on diseases such as multiple sclerosis and Alzheimer's disease due to its involvement in nucleotide metabolism pathways . The ability to measure its hydrolysis provides a method for understanding disease mechanisms at the molecular level.

Mecanismo De Acción

p-Nitrophenyl thymidine 5’-monophosphate acts as an artificial substrate for various enzymes, including phosphodiesterases and autotaxin. Upon enzymatic hydrolysis, it releases thymidine 5’-monophosphate and p-nitrophenol. The released thymidine 5’-monophosphate can participate in DNA synthesis and repair, while p-nitrophenol serves as a chromogenic marker for enzyme activity .

Comparación Con Compuestos Similares

- p-Nitrophenyl thymidine 3’-monophosphate

- p-Nitrophenyl adenosine 5’-monophosphate

- p-Nitrophenyl guanosine 5’-monophosphate

Comparison:

- Uniqueness: p-Nitrophenyl thymidine 5’-monophosphate is unique due to its specific modification at the 5’ position of thymidine, which allows for selective enzymatic studies and easy detection .

- Applications: While similar compounds are used in enzyme assays and nucleotide metabolism studies, p-Nitrophenyl thymidine 5’-monophosphate is particularly valuable in DNA-related research due to its thymidine base.

Propiedades

Número CAS |

2304-08-7 |

|---|---|

Fórmula molecular |

C16H18N3O10P |

Peso molecular |

443.3 g/mol |

Nombre IUPAC |

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) hydrogen phosphate |

InChI |

InChI=1S/C16H18N3O10P/c1-9-7-18(16(22)17-15(9)21)14-6-12(20)13(28-14)8-27-30(25,26)29-11-4-2-10(3-5-11)19(23)24/h2-5,7,12-14,20H,6,8H2,1H3,(H,25,26)(H,17,21,22)/t12-,13+,14+/m0/s1 |

Clave InChI |

RWOAVOYBVRQNIZ-BFHYXJOUSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O |

SMILES isomérico |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O |

SMILES canónico |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O |

Key on ui other cas no. |

16562-50-8 |

Números CAS relacionados |

26886-08-8 (mono-ammonium salt) |

Sinónimos |

p-nitrophenyl 5'-thymidine monophosphate p-nitrophenyl-3'-thymidine-phosphate p-Nph-5'-TMP PNPpT thymidine 5'-4-nitrophenyl phosphate thymidine 5'-4-nitrophenyl phosphate, monosodium salt |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.